molecular formula C6H12O4 B12710869 beta-D-Digitoxofuranose CAS No. 97331-75-4

beta-D-Digitoxofuranose

Cat. No.: B12710869
CAS No.: 97331-75-4
M. Wt: 148.16 g/mol
InChI Key: PIPAQLDLZHBXTP-JGWLITMVSA-N
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Description

Beta-D-Digitoxofuranose: is a monosaccharide that belongs to the class of organic compounds known as furanoses. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar. This compound is a crucial component in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Digitoxofuranose typically involves the selective reduction of digitoxose derivatives. One common method includes the use of acetic anhydride and potassium acetate as catalysts. The reaction is carried out at elevated temperatures, usually between 75 to 85°C, for 24 to 48 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic strategies. Enzymes such as glycosidases are employed to catalyze the transformation of precursor molecules into the desired sugar. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Digitoxofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted furanoses.

Scientific Research Applications

Beta-D-Digitoxofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Digitoxofuranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular calcium levels. This increase enhances cardiac contractility and helps in the treatment of heart conditions .

Comparison with Similar Compounds

  • Beta-D-Glucopyranose
  • Beta-D-Fructofuranose
  • Beta-D-Ribopyranose

Comparison: Beta-D-Digitoxofuranose is unique due to its role in cardiac glycosides. Unlike beta-D-Glucopyranose and beta-D-Fructofuranose, which are primarily involved in energy metabolism, this compound is crucial for its therapeutic effects on the heart. Additionally, its structure as a deoxy sugar sets it apart from other similar compounds .

Properties

CAS No.

97331-75-4

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2R,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol

InChI

InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

PIPAQLDLZHBXTP-JGWLITMVSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](C[C@@H](O1)O)O)O

Canonical SMILES

CC(C1C(CC(O1)O)O)O

Origin of Product

United States

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